molecular formula C23H18N2O3 B3871391 N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide

Cat. No.: B3871391
M. Wt: 370.4 g/mol
InChI Key: DHFCUFFONVNQIH-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a benzoxazole moiety, a methoxyphenyl group, and a benzamide group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.

    Substitution: The benzoxazole and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

Industry

    Dyes and Pigments: The compound’s chromophoric properties can be utilized in the synthesis of dyes and pigments for various industrial applications.

    Pharmaceuticals: Its potential biological activities make it a candidate for the development of new pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets. The ethenyl linkage provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.

    N-[(E)-1-(1,3-benzimidazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide: Contains a benzimidazole moiety.

Uniqueness

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-20-13-7-5-11-17(20)15-19(24-22(26)16-9-3-2-4-10-16)23-25-18-12-6-8-14-21(18)28-23/h2-15H,1H3,(H,24,26)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFCUFFONVNQIH-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C2=NC3=CC=CC=C3O2)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide
Reactant of Route 6
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(2-methoxyphenyl)ethenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.